3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1076199-67-1
VCID: VC0026709
InChI: InChI=1S/C13H27NO4Si/c1-13(2,3)19(6,7)18-10(8-11(15)14-4)9-12(16)17-5/h10H,8-9H2,1-7H3,(H,14,15)
SMILES: CC(C)(C)[Si](C)(C)OC(CC(=O)NC)CC(=O)OC
Molecular Formula: C13H27NO4Si
Molecular Weight: 289.447

3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester

CAS No.: 1076199-67-1

Cat. No.: VC0026709

Molecular Formula: C13H27NO4Si

Molecular Weight: 289.447

* For research use only. Not for human or veterinary use.

3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester - 1076199-67-1

Specification

CAS No. 1076199-67-1
Molecular Formula C13H27NO4Si
Molecular Weight 289.447
IUPAC Name methyl 3-[tert-butyl(dimethyl)silyl]oxy-5-(methylamino)-5-oxopentanoate
Standard InChI InChI=1S/C13H27NO4Si/c1-13(2,3)19(6,7)18-10(8-11(15)14-4)9-12(16)17-5/h10H,8-9H2,1-7H3,(H,14,15)
Standard InChI Key HXKROIHBEBVHRL-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OC(CC(=O)NC)CC(=O)OC

Introduction

Chemical Identity and Structure

Basic Information

The compound 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester is identified by several key parameters that define its chemical identity, as presented in the following table:

ParameterInformation
CAS Number1076199-67-1
Molecular FormulaC₁₃H₂₇NO₄Si
Molecular Weight289.44 g/mol
IUPAC Namemethyl 3-[tert-butyl(dimethyl)silyl]oxy-5-(methylamino)-5-oxopentanoate
InChIInChI=1S/C13H27NO4Si/c1-13(2,3)19(6,7)18-10(8-11(15)14-4)9-12(16)17-5/h10H,8-9H2,1-7H3,(H,14,15)
InChI KeyHXKROIHBEBVHRL-UHFFFAOYSA-N
SMILESCC(C)(C)Si(C)OC(CC(=O)NC)CC(=O)OC

The compound is also known by several synonyms, including:

  • 3-[(1,1-Dimethylethyl)dimethylsilyloxy]-5-(1-methylamino)-5-oxopentanoic Acid Methyl Ester

  • Methyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-(methylamino)-5-oxopentanoate

  • Pentanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-(methylamino)-5-oxo-, methyl ester

Structural Characteristics

The structure of 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester is characterized by several distinct functional groups arranged along a five-carbon backbone (pentanoate):

  • A tert-butyldimethylsilyloxy (TBDMS) group at the C-3 position, which serves as a protecting group for the hydroxyl functionality

  • A methylamine-derived amide (methylamino-oxo) group at the C-5 position

  • A methyl ester group at the C-1 position

This arrangement of functional groups creates a molecule with several reactive sites and stereogenic centers that contribute to its utility in organic synthesis. The central TBDMS-protected hydroxyl group at C-3 is particularly significant as it represents a protected secondary alcohol, which can be selectively deprotected under specific conditions .

Chemical Properties

The compound's chemical properties are largely determined by its functional groups:

  • The methyl ester group can undergo typical ester reactions including hydrolysis, transesterification, and reduction.

  • The TBDMS-protected hydroxyl group remains stable under many reaction conditions but can be selectively deprotected using fluoride sources.

  • The methylamino-oxo (amide) group has lower reactivity than esters but can still participate in various transformations.

The compound's molecular formula (C₁₃H₂₇NO₄Si) indicates the presence of:

  • 13 carbon atoms

  • 27 hydrogen atoms

  • 1 nitrogen atom

  • 4 oxygen atoms

  • 1 silicon atom

Physical Properties

Appearance and State

3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester presents as a pale yellow liquid at standard laboratory conditions, which is consistent with many similar organosilicon compounds containing ester and amide functionalities .

Solubility

The compound exhibits solubility in various organic solvents, which facilitates its use in synthetic applications. Documented solubility has been observed in:

  • Dichloromethane

  • Ethyl acetate

  • Methanol

The presence of both polar functional groups (ester and amide) and non-polar moieties (TBDMS group) contributes to its solubility profile, allowing it to dissolve in solvents with varying polarities. This amphiphilic character is advantageous for its application in diverse reaction conditions .

Chemical Reactivity

Functional Groups

The reactivity of 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester can be understood by examining its constituent functional groups:

  • Methyl ester group (-COOCH₃):

    • Susceptible to nucleophilic attack

    • Can undergo hydrolysis to form carboxylic acids

    • Capable of transesterification with alcohols

    • Can be reduced to aldehydes or alcohols with appropriate reducing agents

  • TBDMS ether group:

    • Stable under basic conditions and most nucleophilic reagents

    • Cleavable under acidic conditions or with fluoride ions (e.g., TBAF)

    • Provides protection for the hydroxyl group during other transformations

  • Methylamide group (-CONHCH₃):

    • More stable toward hydrolysis than esters

    • Can be reduced to amines

    • Can participate in various condensation reactions

Applications and Uses

Organic Synthesis

The primary application of 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester is as a building block in organic synthesis. Its multi-functional structure makes it valuable for:

  • Preparation of more complex molecules with specific stereochemistry

  • Synthesis of compounds containing hydroxyl groups that require protection during multi-step syntheses

  • Development of molecules with amide functionalities that may exhibit biological activity

  • Creation of compounds with modified backbone structures through selective transformations of the various functional groups

The compound belongs to several chemical categories including:

  • Organosilicon compounds

  • Amines

  • Carboxylic acids and derivatives

SourceStatusPackage Sizes
CymitQuimicaDiscontinuedPreviously available in: 25mg, 50mg, 100mg, 250mg, 500mg
Impurity.comListed (Catalogue Number: IM030194)Not specified

For researchers interested in this compound, custom synthesis services may be required to obtain it for experimental purposes . The discontinued status at some suppliers suggests either limited demand or challenges in its synthesis and stability.

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